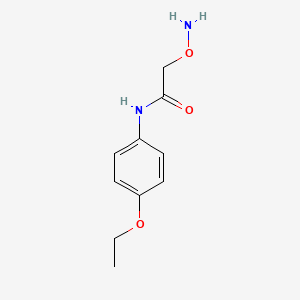

2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide

説明

Chemical Structure and Properties 2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide (CAS: 802050-42-6) is an acetamide derivative with a molecular formula of C₁₀H₁₄N₂O₃ . Its structure comprises:

- An acetamide backbone (CH₃CONH-).

- A 4-ethoxyphenyl group (C₆H₄-O-C₂H₅) attached to the nitrogen atom.

- An aminooxy (-ONH₂) substituent at the α-position of the acetamide.

The ethoxyphenyl moiety may enhance lipophilicity, affecting membrane permeability and pharmacokinetics .

特性

分子式 |

C10H14N2O3 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC名 |

2-aminooxy-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-15-11/h3-6H,2,7,11H2,1H3,(H,12,13) |

InChIキー |

LXZDTAKMBRZZQE-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)NC(=O)CON |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Acetamide Derivatives

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity Aminooxy vs. Halogen/Methoxy Groups: The aminooxy group in the target compound contrasts with halogen (e.g., bromine in ) or methoxy substituents (e.g., ). The -ONH₂ group may enhance nucleophilicity or enable chelation, unlike halogens, which typically influence electronic effects . Hybrid Structures: Compound 6b () integrates an indazole ring, enhancing anti-proliferative activity, while the target compound’s aminooxy group may favor different biological interactions .

Synthetic Routes The target compound’s synthesis likely involves introducing the aminooxy group via O-alkylation or coupling reactions, differing from methods for 6b (Buchwald-Hartwig amination ) or N-(4-methoxyphenyl)acetamide (direct acylation ).

Pharmacological Activities Anti-Cancer Potential: While 6b and related indazole-acetamides show anti-proliferative effects , the aminooxy group’s impact remains uncharacterized. Phenoxy acetamides (e.g., 40 in ) with sulfonyl-quinazoline groups exhibit strong anti-cancer activity via kinase inhibition, suggesting structural motifs critical for efficacy .

Tautomerism and Stability describes 3c, a thiazolidinone-linked acetamide existing as tautomers (3c-I and 3c-A). The aminooxy group in the target compound may similarly exhibit tautomerism or pH-dependent stability, affecting its reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。